Scalable Synthetic Route with Demonstrated 2-Fold Yield Improvement Over the Original Remdesivir Precursor Protocol
The pyrrolo[2,1-f][1,2,4]triazine core, of which 2-amino-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one is a direct 2-amino congener, is a critical precursor to the antiviral drug remdesivir . A supply-centered synthesis reported by the Medicines for All Institute doubled the yield of the triazine intermediate from 31% to 59% and reduced the step count from 4 to 2, utilizing pyrrole as a commodity starting material . This represents a quantifiable advancement in synthetic accessibility directly relevant to large-scale procurement of derivatives built on this scaffold.
| Evidence Dimension | Synthetic yield of pyrrolotriazine precursor |
|---|---|
| Target Compound Data | 59% isolated yield, 2 synthetic steps (improved route) |
| Comparator Or Baseline | 31% isolated yield, 4 synthetic steps (original published route to remdesivir precursor) |
| Quantified Difference | 1.9-fold increase in yield; step count halved |
| Conditions | Sequential cyanation, amination, and triazine formation from pyrrole; Org. Lett. 2020, 22, 7656-7661. |
Why This Matters
Procurement teams evaluating bulk synthesis scalability can expect nearly double the material throughput with half the operational complexity compared to earlier published routes.
- [1] Expanding Access to Remdesivir via an Improved Pyrrolotriazine Synthesis: Supply Centered Synthesis. Org. Lett. 2020, 22 (19), 7656–7661. View Source
